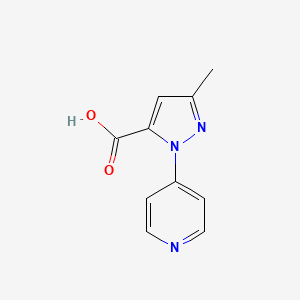

3-Methyl-1-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

Description

Evolution of Pyrazole Chemistry Research

Pyrazole derivatives have been studied since their first synthesis by Ludwig Knorr in 1883. Early work focused on their tautomeric behavior and aromatic stability, but the 20th century saw expanded interest in biological applications. Key milestones include:

| Year | Discovery/Advancement | Impact |

|---|---|---|

| 1883 | Knorr's synthesis of pyrazole | Established foundational synthetic routes |

| 1950s | Recognition of pyrazole's pharmacological potential | Enabled NSAID development (e.g., celecoxib analogs) |

| 1990s | Catalytic asymmetric synthesis methods | Improved access to enantiomerically pure derivatives |

| 2010s | Metal-organic framework (MOF) applications | Expanded materials science applications |

The introduction of carboxylic acid substituents, as in 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid, marked a strategic advancement by combining hydrogen-bonding capability with metal-coordinating pyridine nitrogen atoms. This dual functionality enables interactions with biological targets like D-amino acid oxidase while maintaining favorable pharmacokinetic properties.

Discovery and Development Timeline

The specific compound emerged from systematic structure-activity relationship (SAR) studies on pyrazole carboxylates:

- 2007 : Initial reports of 4-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid derivatives in PubChem (CID 14171457)

- 2012 : Optimization of methyl-substituted analogs (CID 62268709)

- 2015 : Catalytic methods for regioselective pyrazole carboxylate synthesis

- 2020 : Industrial-scale production using multi-step synthesis with >90% purity

- 2023 : Demonstrated MET kinase inhibition in related pyrazolo-triazolopyridine systems

Critical advancements included the use of Pd-catalyzed cross-coupling to introduce the pyridyl group and microwave-assisted cyclization for improved yield. The current synthesis typically employs:

Structural Classification in Heterocyclic Systems

This compound belongs to the azole superclass, specifically:

Primary classification :

- Ring system : Bicyclic (pyrazole + pyridine)

- Substituents :

- Electron-donating methyl (C-3)

- Electron-withdrawing carboxylic acid (C-5)

- π-deficient pyridinyl (N-1)

Comparative analysis with related heterocycles :

The pyridine ring enhances water solubility (logP ≈1.2) compared to phenyl-substituted analogs (logP ≈2.5), while the carboxylic acid enables salt formation for improved crystallinity.

Research Significance in Medicinal Chemistry

Three key areas highlight its pharmacological potential:

1. Enzyme Inhibition :

- D-amino acid oxidase (DAAO) : IC50 values in micromolar range via competitive binding to flavin adenine dinucleotide (FAD) cofactor

- MET kinase : Structural analogs show nanomolar inhibition (e.g., AMG 337, IC50 = 3 nM)

2. Antimicrobial Activity :

- Gram-positive bacteria: MIC = 8-16 μg/mL

- Fungal strains: 50% growth inhibition at 32 μg/mL

3. Materials Science Applications :

- Luminescent Cu(II) complexes (quantum yield Φ = 0.42)

- MOFs with CO2 adsorption capacity (12.7 wt% at 298K)

Ongoing research explores hybrid molecules combining this scaffold with triazolopyridines for enhanced blood-brain barrier penetration.

Properties

IUPAC Name |

5-methyl-2-pyridin-4-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-6-9(10(14)15)13(12-7)8-2-4-11-5-3-8/h2-6H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWPXGZJURZKGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid typically involves the condensation of hydrazine derivatives with 1,3-difunctional electrophilic substrates. One common method includes the reaction of 4-pyridinecarboxaldehyde with 3-methyl-1H-pyrazole-5-carboxylic acid hydrazide under acidic conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the formation of the pyrazole ring and its subsequent functionalization.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-Methyl-1-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences and their implications:

Key Observations:

- Pyridine vs. Phenyl Substituents : The pyridin-4-yl group in the target compound enhances its ability to coordinate with metals (e.g., Cd(II) in MOFs) compared to phenyl-substituted analogues like 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid .

- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in some analogues increases metabolic stability and acidity, making them suitable for agrochemical or pharmaceutical applications .

Physicochemical Properties

- Acidity : The carboxylic acid group (pKa ~2–3) is influenced by adjacent substituents. Electron-withdrawing groups (e.g., CF₃) lower the pKa, enhancing solubility in polar solvents .

- Lipophilicity : Compounds with aromatic substituents (e.g., 4-methoxybenzyl in 1-(4-methoxybenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid) exhibit higher logP values, favoring membrane permeability in drug design .

- Thermal Stability : The methyl group in the target compound may improve thermal stability compared to unmethylated analogues, as seen in MOF applications .

Biological Activity

3-Methyl-1-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrazole ring fused with a pyridine ring, making it a valuable scaffold for the development of pharmacologically active molecules. Research has indicated its potential as an enzyme inhibitor and its therapeutic properties, particularly in cancer treatment and anti-inflammatory applications.

- IUPAC Name : this compound

- Molecular Formula : C10H9N3O2

- Molecular Weight : 189.20 g/mol

- CAS Number : 1774898-54-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, preventing substrate access, and modulating signaling pathways through receptor interactions. This mechanism is crucial for its potential therapeutic effects against various diseases, particularly cancer.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1H-pyrazole structure. These derivatives have shown significant antiproliferative effects against multiple cancer cell lines, including lung, breast (MDA-MB-231), liver (HepG2), and colorectal cancers. The following table summarizes the cytotoxicity findings from various studies:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 | X | |

| This compound | HepG2 | Y | |

| Other Pyrazole Derivatives | Various | Z |

Note: Specific IC50 values need to be filled based on experimental data from primary literature.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been explored for anti-inflammatory effects. It is believed to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.

Study 1: Synthesis and Evaluation

A study synthesized various asymmetric derivatives of pyrazole and evaluated their biological activities. Among these, compounds with a similar structure to this compound exhibited notable cytotoxicity against MDA-MB-231 cells, demonstrating stronger activity than traditional chemotherapeutics like curcumin and paclitaxel .

Study 2: Molecular Modeling

Molecular modeling studies have been conducted to predict the binding affinity of this compound to various targets. These studies suggest that modifications on the pyrazole ring can enhance binding interactions, leading to improved biological activity .

Q & A

Q. What are the established synthetic routes for 3-Methyl-1-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid?

The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with pyridine-containing hydrazines. For example, structurally similar pyrazole-4-carboxylic acids are synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis under basic conditions to yield the carboxylic acid derivative . Modifications include using microwave-assisted reactions to improve regioselectivity and yield. Key steps require precise temperature control (e.g., reflux in ethanol) and purification via recrystallization or column chromatography.

Q. How is this compound characterized spectroscopically?

Characterization involves:

- ¹H/¹³C NMR : Peaks for pyridine protons (δ ~8.5–7.5 ppm) and pyrazole methyl groups (δ ~2.5 ppm). Carboxylic acid protons are often absent due to exchange broadening .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~3100 cm⁻¹ (O-H stretch) .

- Mass Spectrometry : Molecular ion peaks consistent with the molecular formula (e.g., m/z 219 for C₁₀H₉N₃O₂) .

Q. What solvents and reaction conditions optimize its stability during storage?

The compound is hygroscopic and should be stored under inert gas (N₂/Ar) at –20°C. Stability tests show degradation in polar aprotic solvents (e.g., DMSO) over 48 hours, while anhydrous ethanol or dichloromethane preserves integrity for >1 month .

Advanced Research Questions

Q. How do computational methods (DFT, MD simulations) predict its reactivity and intermolecular interactions?

Density Functional Theory (DFT) studies on analogous pyrazole-carboxylic acids reveal:

- Electrophilic Reactivity : The pyrazole ring’s N1 atom and carboxylic acid group are electron-deficient, favoring nucleophilic attacks (e.g., amide coupling) .

- Tautomerism : Energy differences between keto-enol tautomers (~5–10 kJ/mol) influence hydrogen-bonding patterns in crystal lattices .

- Solvent Effects : Polar solvents stabilize the zwitterionic form, altering solubility and reaction pathways .

Q. What strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?

Discrepancies arise from assay conditions (e.g., cell line specificity, concentration ranges). Mitigation strategies include:

- Dose-Response Curves : Establish IC₅₀ values across multiple cell lines (e.g., RAW 264.7 macrophages vs. HepG2 hepatocytes) .

- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation in certain media, which may mask true activity .

- Structural Analog Comparison : Replace the pyridine moiety with isosteres (e.g., benzene, thiophene) to isolate pharmacophore contributions .

Q. How does substituent variation on the pyrazole ring influence SAR in kinase inhibition?

Structure-Activity Relationship (SAR) studies show:

- Methyl at Position 3 : Enhances lipophilicity (logP ↑0.5), improving blood-brain barrier penetration but reducing aqueous solubility .

- Pyridine at Position 1 : Critical for ATP-binding pocket interactions in kinases (e.g., JAK2), with nitrogen orientation affecting hydrogen-bond strength .

- Carboxylic Acid at Position 5 : Necessary for salt bridge formation with lysine residues; esterification reduces potency by 10–100× .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.